molecular formula C10H14F3NO5 B2762071 Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2567495-49-0

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2762071
CAS No.: 2567495-49-0
M. Wt: 285.219
InChI Key: JJJOMYANNXIRPB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS 104234-94-8) is a bicyclic compound featuring a strained oxabicyclo[2.1.1]hexane scaffold with an ethoxycarbonyl group and an amino substituent. It is commonly isolated as a hydrochloride salt (C₈H₁₄ClNO₃) . The bicyclic core is structurally analogous to bioactive molecules, such as β-lactam antibiotics, which employ similar strained ring systems for biological activity .

2,2,2-Trifluoroacetic acid (TFA) (CAS 76-05-1) is a strong fluorinated carboxylic acid widely used as a solvent, catalyst, or counterion in synthetic chemistry. Its high acidity (pKa ~0.23) and volatility make it distinct from non-fluorinated carboxylic acids .

Properties

IUPAC Name

ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.C2HF3O2/c1-2-11-6(10)8-3-7(9,4-8)5-12-8;3-2(4,5)1(6)7/h2-5,9H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJOMYANNXIRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(CO2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can be further derivatized through various transformations to explore new chemical spaces .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced organic synthesis techniques. These methods often include the use of specialized reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparison of Bicyclic Carboxylates

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 104234-94-8 C₈H₁₄ClNO₃ 207.66 g/mol Amino, ethoxycarbonyl, bicyclic ether
Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate 53257-36-6 C₈H₁₁BrO₃ 235.08 g/mol Bromomethyl, methoxycarbonyl, bicyclic ether
4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid 2230807-41-5 C₉H₁₂O₅ 200.19 g/mol Ethoxycarbonyl, carboxylic acid, bicyclic ether

Key Observations :

  • Substituent Flexibility: The ethyl 4-amino derivative’s amino group enhances nucleophilicity, enabling reactivity in peptide coupling or coordination chemistry, unlike the bromomethyl or carboxylic acid analogs .
  • Strain and Reactivity : The oxabicyclo[2.1.1]hexane scaffold imposes significant ring strain, comparable to β-lactam antibiotics (e.g., penicillin derivatives), which leverage strain for covalent interactions with biological targets .

Table 2: Comparison of Trifluoroacetic Acid (TFA) with Related Fluorinated Acids

Compound Name CAS Number Molecular Formula Molecular Weight pKa Key Applications
Trifluoroacetic acid (TFA) 76-05-1 C₂HF₃O₂ 114.02 g/mol ~0.23 Peptide synthesis, chromatography, catalysis
Chlorodifluoroacetic acid 76-04-0 C₂HClF₂O₂ 130.48 g/mol ~1.29 Intermediate in agrochemicals
Trifluoroacetic acid ethyl ester 383-63-1 C₄H₅F₃O₂ 142.08 g/mol N/A Solvent, fluorination reactions

Key Observations :

  • Acidity : TFA’s pKa is ~4 units lower than acetic acid (pKa 4.76), enabling superior proton-donating capacity in reactions .
  • Volatility: TFA’s low boiling point (72°C) contrasts with non-fluorinated acids, facilitating easy removal under reduced pressure .

Bicyclic Carboxylates

  • Synthetic Utility: Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate’s amino group allows for derivatization into ureas or amides, relevant in drug discovery .

TFA in Industrial Chemistry

  • Peptide Synthesis : TFA is indispensable for cleaving tert-butoxycarbonyl (Boc) protecting groups due to its strong acidity and compatibility with organic solvents .
  • Environmental Impact : TFA’s persistence in groundwater has raised regulatory concerns, unlike less stable analogs like chlorodifluoroacetic acid .

Critical Analysis of Limitations

  • Bicyclic Derivatives: Limited solubility of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate in polar solvents may restrict its utility in aqueous reactions .
  • TFA Handling : Corrosiveness and toxicity necessitate specialized equipment, unlike milder acids (e.g., acetic acid) .

Biological Activity

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate; 2,2,2-trifluoroacetic acid (commonly referred to as TBOA) is a compound of significant interest in the fields of pharmacology and biochemistry due to its biological activity as a potent inhibitor of excitatory amino acid transporters (EAATs). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

  • Chemical Structure : TBOA possesses a bicyclic structure that includes an ethyl ester, an amino group, and a trifluoroacetic acid moiety.
  • Molecular Formula : C10_{10}H14_{14}F3_3N\O5_5
  • Molecular Weight : 285.22 g/mol
  • CAS Number : 2567495-49-0

TBOA acts primarily as a competitive inhibitor of glutamate transporters, particularly EAATs, which are crucial for regulating extracellular glutamate levels in the central nervous system. By inhibiting these transporters, TBOA increases synaptic glutamate concentrations, thereby influencing neuronal excitability and neurotransmission.

Inhibition of Excitatory Amino Acid Transporters (EAATs)

Research indicates that TBOA shows high affinity for EAATs, particularly EAAT1 and EAAT2. The inhibition of these transporters can lead to:

  • Increased Neurotransmitter Availability : Elevated levels of glutamate can enhance synaptic transmission.
  • Potential Neurotoxicity : Prolonged inhibition may result in excitotoxicity due to excessive glutamate accumulation.

Neuroprotective Effects

Despite its potential for excitotoxicity, TBOA has been studied for its neuroprotective properties in various models:

  • Case Study 1 : In a rat model of ischemic stroke, administration of TBOA reduced neuronal cell death by modulating glutamate levels and enhancing neuroprotection during ischemic events .
  • Case Study 2 : Research on neurodegenerative diseases has shown that TBOA can ameliorate symptoms in models of Alzheimer’s disease by promoting synaptic plasticity through increased glutamatergic signaling .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of TBOA:

StudyFindings
Study ADemonstrated that TBOA significantly enhances synaptic transmission in hippocampal slices by increasing extracellular glutamate levels .
Study BShowed that TBOA administration improved cognitive function in animal models through modulation of glutamatergic signaling pathways .
Study CInvestigated the long-term effects of TBOA on neuronal survival and function under stress conditions, indicating potential therapeutic applications .

Applications in Drug Development

Given its unique mechanism and biological activity, TBOA is being explored as a potential therapeutic agent for:

  • Neurological Disorders : Its modulation of glutamate transporters makes it a candidate for treating conditions such as epilepsy and neurodegenerative diseases.
  • Pain Management : By altering excitatory neurotransmission, TBOA may provide new avenues for pain relief strategies.

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